molecular formula C22H17F3N4O3S B11506812 2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide

2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide

Cat. No.: B11506812
M. Wt: 474.5 g/mol
InChI Key: PFBDPTBGEWVXBZ-UHFFFAOYSA-N
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Description

2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethoxy group, a phthalazinyl group, and a sulfonamide group, making it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the phthalazinyl core, the introduction of the trifluoromethoxy group, and the sulfonamide formation. Common synthetic routes include:

    Suzuki–Miyaura coupling: This method is often used to form the carbon-carbon bonds between the aromatic rings.

    Nucleophilic substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted aromatic compounds.

Scientific Research Applications

2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity to these targets, while the sulfonamide group may participate in hydrogen bonding and other interactions. The phthalazinyl core provides structural rigidity, allowing for precise interaction with the active sites of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17F3N4O3S

Molecular Weight

474.5 g/mol

IUPAC Name

2-methyl-5-[4-[4-(trifluoromethoxy)anilino]phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C22H17F3N4O3S/c1-13-6-7-14(12-19(13)33(26,30)31)20-17-4-2-3-5-18(17)21(29-28-20)27-15-8-10-16(11-9-15)32-22(23,24)25/h2-12H,1H3,(H,27,29)(H2,26,30,31)

InChI Key

PFBDPTBGEWVXBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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